2-(氯甲基)-5-(3,4-二甲氧基苯基)-1,3,4-恶二唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom. The oxadiazole ring is substituted with a chloromethyl group at the 2-position and a 3,4-dimethoxyphenyl group at the 5-position .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring likely contributes to the rigidity of the molecule, while the chloromethyl and 3,4-dimethoxyphenyl groups could influence its reactivity and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The chloromethyl group could potentially undergo nucleophilic substitution reactions, while the oxadiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole ring could contribute to its stability, while the chloromethyl and 3,4-dimethoxyphenyl groups could influence its solubility .科学研究应用
抗疟疾活性
一项研究深入探讨了 2-苯基-5-(三氯甲基)-1,3,4-恶二唑的抗疟疾特性,该类别与指定的化合物密切相关。发现这些物质对小鼠中的伯氏疟原虫具有活性,表明在抗疟疾治疗中具有潜在用途 (Hutt、Elslager 和 Werbel,1970)。
抗菌和抗增殖活性
另一项研究重点关注 1,3,4-恶二唑 N-曼尼希碱,展示了它们对致病性革兰氏阳性菌和革兰氏阴性菌的广谱抗菌活性,以及对白色念珠菌的抗真菌特性。这些化合物还对各种人类癌细胞系表现出显着的抗增殖活性,突出了它们在抗菌和抗癌治疗中的潜力 (Al-Wahaibi 等人,2021)。
分子结构见解
对恶二唑衍生物(包括具有二甲氧基苯基基团的衍生物)的分子结构的研究,为它们的电子性质和共轭体系提供了有价值的见解。这种理解对于设计具有所需电子和光学特性的化合物至关重要 (Lutskii、Shepel、Shvaika 和 Klimisha,1970)。
绿色合成方法
开发恶二唑衍生物的环保合成方法的努力已经产生了高产率、简单纯化和最小环境影响的方案。这些进步对于可持续化学合成非常重要 (Zhu、Zou、Shao 和 Li,2015)。
抗炎和镇痛特性
一些恶二唑衍生物已被研究其作为更安全的抗炎和镇痛剂的潜力。这些研究表明,与传统的 NSAID 相比,恶二唑环上的特定取代可以增强治疗效果,同时减少胃肠道副作用和脂质过氧化 (Kataria 等人,2011)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2-(chloromethyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c1-15-8-4-3-7(5-9(8)16-2)11-14-13-10(6-12)17-11/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHSHFKWIHAXBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)CCl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。